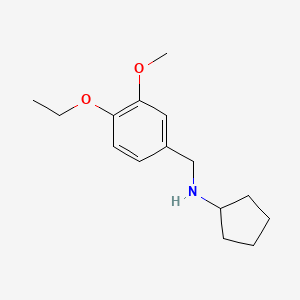

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine

Description

N-(4-Ethoxy-3-methoxybenzyl)cyclopentanamine is a cyclopentanamine derivative featuring a benzyl substituent with ethoxy and methoxy groups at the 4- and 3-positions, respectively. This compound is structurally characterized by a cyclopentylamine core linked to a substituted benzyl group, which modulates its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]cyclopentanamine |

InChI |

InChI=1S/C15H23NO2/c1-3-18-14-9-8-12(10-15(14)17-2)11-16-13-6-4-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |

InChI Key |

HIKNKIVOTIUOLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC2CCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two key precursors:

Synthesis of 4-Ethoxy-3-Methoxybenzaldehyde

Vanillin undergoes ethylation at the 4-hydroxy position using ethyl bromide or iodide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This yields 4-ethoxy-3-methoxybenzaldehyde with >90% purity after recrystallization.

Reaction Scheme:

$$

\text{Vanillin} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Ethoxy-3-methoxybenzaldehyde} + \text{HBr}

$$

Reductive Amination Protocols

Reductive amination of 4-ethoxy-3-methoxybenzaldehyde with cyclopentanamine is the cornerstone of the synthesis. Three optimized methods, derived from large-scale studies, are detailed below.

Method A: BH₃·THF/AcOH/CH₂Cl₂

Conditions :

- Molar ratio : Aldehyde (1.5 equiv), cyclopentanamine (1.0 equiv), BH₃·THF (3.0 equiv), AcOH (1.5 equiv) in CH₂Cl₂.

- Reaction time : 3–41 hours at 25°C.

- Yield : 65–78%.

Mechanism :

BH₃·THF reduces the imine intermediate formed in situ. AcOH accelerates imine formation but risks N-acetylation side products.

Method B: BH₃·THF/TMSCl/DMF

Conditions :

- Molar ratio : Aldehyde (1.2 equiv), cyclopentanamine (1.0 equiv), BH₃·THF (2.5 equiv), TMSCl (2.5 equiv) in DMF.

- Reaction time : 10–25 minutes at 0°C.

- Yield : 85–92%.

Advantages :

TMSCl enhances imine electrophilicity, enabling rapid reduction at low temperatures. DMF stabilizes intermediates, minimizing byproducts.

Method C: NaBH₄/TMSCl/DMF

Conditions :

- Molar ratio : Aldehyde (1.2 equiv), cyclopentanamine (1.0 equiv), NaBH₄ (1.0 equiv), TMSCl (2.5 equiv) in DMF.

- Reaction time : 10–30 minutes at 0°C.

- Yield : 88–94%.

Cost Efficiency :

NaBH₄ is 40% cheaper per hydride equivalent than BH₃·THF, making this method industrially scalable.

Table 1. Comparison of Reductive Amination Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Reducing Agent | BH₃·THF | BH₃·THF | NaBH₄ |

| Additive | AcOH | TMSCl | TMSCl |

| Temperature | 25°C | 0°C | 0°C |

| Time | 3–41 h | 10–25 min | 10–30 min |

| Yield | 65–78% | 85–92% | 88–94% |

| Byproducts | N-Acetylated | <5% | <3% |

Purification Strategies

Scavenger-Assisted Purification

Post-reaction, excess aldehyde is removed using solid-supported aldehyde scavengers (e.g., aminomethyl polystyrene resin). This reduces chromatographic purification needs, enhancing throughput.

Protocol :

Crystallization

The hydrochloride salt of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is crystallized from ethanol/ethyl acetate (1:3), yielding colorless needles (m.p. 132–134°C).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): RT = 6.74 min, purity ≥99%.

Challenges and Optimization

Byproduct Formation

N-Ethylated byproducts arise from AcOH-mediated reduction of ethyl groups in Method A. Substituting AcOH with TMSCl (Methods B/C) suppresses this.

Steric Effects

Cyclopentanamine’s steric bulk necessitates excess aldehyde (1.2–1.5 equiv) for complete conversion. Kinetic studies show a 15% rate decrease compared to linear amines.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine and its analogs:

Structural and Functional Analysis

- Substituent Effects: Electron-Donating Groups: The 4-ethoxy and 3-methoxy groups in the target compound increase lipophilicity compared to analogs like N-(4-chlorobenzyl)cyclopentanamine, which has an electron-withdrawing chloro group. This may enhance CNS penetration, as seen in fluorinated PET tracers . Heterocyclic Modifications: Compounds with pyridine (e.g., [11C]HACH242) or quinoline cores exhibit distinct binding profiles. For instance, [11C]HACH242 targets NMDA receptors due to its pyridinylmethyl group and fluorine substituent, which improve receptor affinity and pharmacokinetics .

- Synthesis and Practical Utility: Radiosynthesis of [11C]HACH242 achieves high radiochemical purity (>99%) and specific activity (78 GBq/µmol) within 90 minutes, demonstrating efficiency for clinical imaging .

Biological Targets :

Key Contrasts and Implications

- Substituent-Driven Selectivity : Chloro (electron-withdrawing) vs. ethoxy/methoxy (electron-donating) groups significantly alter electronic properties, impacting receptor binding and metabolic stability. For example, chloro analogs may exhibit longer half-lives but reduced CNS availability compared to ethoxy/methoxy derivatives.

- Application-Specific Design : While the target compound’s exact application is undefined, its structural analogs span neuroimaging, antimalarial therapy, and CNS modulation. This underscores the versatility of cyclopentanamine-benzyl scaffolds in drug discovery.

Biological Activity

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclopentanamine core with a substituted benzyl group that includes ethoxy and methoxy functional groups. These substitutions may enhance its lipophilicity and influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclopentanamine with an appropriate benzyl halide derivative. The following general reaction scheme can be employed:

- Formation of the Base : Cyclopentanamine is prepared or obtained from commercial sources.

- Alkylation Reaction : The base is reacted with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base (such as potassium carbonate) to yield the desired product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain diarylpentanoids, which share structural similarities, are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of substituents on the aromatic ring can enhance these effects, as demonstrated in several case studies.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15 µg/mL |

| Compound B | E. coli | 20 µg/mL |

| This compound | Unknown | TBD |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production, a key inflammatory mediator.

- IC50 Values : Preliminary results suggest an IC50 value in the range of 10–20 µM for NO inhibition, indicating moderate potency compared to established anti-inflammatory agents like curcumin.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the therapeutic potential of new compounds. Studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For example:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Significant apoptosis observed |

| HEK293 (Normal Cells) | >50 | Low cytotoxicity |

The biological activity of this compound may be attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Modulation of Signaling Pathways : The compound may interfere with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through caspase activation pathways.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents.

- Anti-inflammatory Activity : Research published in Bioorganic & Medicinal Chemistry Letters reported that related compounds significantly reduced NO production in LPS-stimulated macrophages, suggesting potential therapeutic use in inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine, and how are reaction conditions optimized?

The compound is typically synthesized via reductive amination, where a ketone or aldehyde precursor reacts with cyclopentanamine under hydrogenation conditions. For example, a pyridinyl-substituted analog was synthesized by reacting 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde with cyclopentanamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) . Optimization involves varying solvents (e.g., dichloromethane vs. methanol), bases (e.g., triethylamine), and reaction temperatures to maximize yields. Analytical methods like HPLC and NMR are used to confirm purity and structural integrity .

Q. How is the structural characterization of this compound performed in crystallographic studies?

X-ray crystallography is the gold standard. Software suites like SHELXL and WinGX are used for refinement and structure solution. For visualization, ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters. Key metrics include bond angles, torsion angles, and hydrogen-bonding networks, which are critical for validating stereochemistry and intermolecular interactions .

Q. What initial biological targets are associated with this compound, and how are they identified?

The compound is a selective antagonist for the NR2B subunit of NMDA receptors, implicated in neurological disorders. Target identification involves competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801) and autoradiography on brain tissue sections. Preclinical studies in rodents and primates assess receptor occupancy and selectivity .

Advanced Research Questions

Q. How are radiosynthesis parameters optimized for carbon-11 labeling of this compound in PET tracer development?

Radiosynthesis of [¹¹C]this compound involves methylating a desmethyl precursor with [¹¹C]CH₃OTf. Key parameters include:

- Base selection : Tetrabutylammonium hydroxide yields higher radiochemical purity (>99%) compared to NaOH .

- Solvent optimization : Dimethylformamide (DMF) improves reaction efficiency over acetonitrile .

- Temperature control : Reactions at 60°C achieve decay-corrected yields of 49% ± 3% .

Purification via HPLC ensures >99% radiochemical purity, validated by co-injection with non-radioactive standards .

Q. What methodologies are employed to resolve contradictions in NMDA receptor binding affinity data across species?

Discrepancies in binding affinity (e.g., higher uptake in primates vs. rodents) are addressed through:

- Cross-species autoradiography : Comparing receptor density in homologous brain regions (e.g., cortex, hippocampus) .

- Metabolite correction : Plasma metabolite analysis using LC-MS to quantify intact tracer levels .

- Blocking studies : Co-administering unlabeled ligands (e.g., ifenprodil) to confirm target specificity .

Q. How are in vivo biodistribution and pharmacokinetic profiles evaluated in preclinical models?

- Biodistribution : Dynamic PET scans in non-human primates quantify tracer uptake in target regions (e.g., striatum) over 90 minutes. Time-activity curves (TACs) are analyzed using compartmental modeling .

- Pharmacokinetics : Blood samples are collected post-injection to calculate clearance rates and volume of distribution (Vd). Metabolite penetration into the brain is assessed via blood-brain barrier permeability assays .

Q. What computational tools are used to analyze structure-activity relationships (SAR) for NMDA receptor antagonists?

- Molecular docking : Software like AutoDock Vina predicts binding poses within the NR2B subunit’s ifenprodil-binding site.

- QSAR modeling : Regression analysis correlates substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .

- Pharmacophore mapping : Identifies critical functional groups (e.g., methoxy, cyclopentylamine) for receptor engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.